N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
The compound “N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide” is a chemical compound with the molecular formula CHFNO . It is related to a class of compounds that have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group attached to the piperazine ring, a fluorophenyl group, and a methoxyphenoxy group .Physical And Chemical Properties Analysis
The compound has an average mass of 355.449 Da and a monoisotopic mass of 355.205994 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific intermolecular interactions within the compound and could be determined experimentally.Scientific Research Applications
Inhibitors of Human Equilibrative Nucleoside Transporters
Compounds with similar structures have been studied as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Although “N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide” is not an indole derivative, the presence of a benzene ring and a piperazine ring could potentially exhibit similar activities.
PET Imaging of Serotonin 5-HT1A Receptors
Compounds with similar chemical structures have been developed as analogs for PET imaging of serotonin 5-HT1A receptors. These compounds exhibit high brain uptake and stability, suggesting their utility in studying the serotonin system in the brain.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition results in changes to the transport of nucleosides across the cell membrane, impacting various cellular functions .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway . By inhibiting the transport of nucleosides, the compound can disrupt the availability of these crucial building blocks for DNA and RNA synthesis .
Pharmacokinetics
The compound’s interaction with ents suggests it may have good cell permeability .
Result of Action
The inhibition of ENTs can lead to a decrease in nucleotide synthesis, potentially affecting cell growth and proliferation . This could have implications in the treatment of diseases such as cancer, where rapid cell proliferation is a key characteristic .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other competing substrates or inhibitors could also influence the compound’s action on ENTs .
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S/c1-29-19-4-2-3-5-20(19)30-16-21(26)23-10-15-31(27,28)25-13-11-24(12-14-25)18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPLBAHDVVYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(2-methoxyphenoxy)acetamide |
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